molecular formula C6H12Cl2N2O B6215265 2-(5-methyl-1,3-oxazol-2-yl)ethan-1-amine dihydrochloride CAS No. 2731010-16-3

2-(5-methyl-1,3-oxazol-2-yl)ethan-1-amine dihydrochloride

Cat. No.: B6215265
CAS No.: 2731010-16-3
M. Wt: 199.1
InChI Key:
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Description

2-(5-methyl-1,3-oxazol-2-yl)ethan-1-amine dihydrochloride: is a chemical compound that belongs to the class of oxazole derivatives Oxazoles are heterocyclic compounds containing an oxygen and a nitrogen atom in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(5-methyl-1,3-oxazol-2-yl)ethan-1-amine dihydrochloride typically involves the cyclization of β-hydroxy amides to oxazolines using reagents like DAST (Diethylaminosulfur trifluoride) and Deoxo-Fluor . The reaction conditions usually require a mild and efficient environment to ensure the successful formation of the oxazole ring.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods and conditions for industrial production are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, where it may be converted to other oxazole derivatives.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups on the oxazole ring are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens and nucleophiles are used under various conditions to achieve substitution.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole-2-carboxylic acid derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

Chemistry: In chemistry, 2-(5-methyl-1,3-oxazol-2-yl)ethan-1-amine dihydrochloride is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals.

Biology: In biological research, this compound is studied for its potential biological activities. Oxazole derivatives are known to exhibit antimicrobial, antifungal, and anticancer properties .

Medicine: In medicine, the compound is explored for its potential therapeutic applications. It may be used in the development of new drugs targeting specific diseases.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(5-methyl-1,3-oxazol-2-yl)ethan-1-amine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison: Compared to similar compounds, 2-(5-methyl-1,3-oxazol-2-yl)ethan-1-amine dihydrochloride may exhibit unique properties due to the specific positioning of the methyl and amine groups on the oxazole ring

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-(5-methyl-1,3-oxazol-2-yl)ethan-1-amine dihydrochloride involves the reaction of 2-(5-methyl-1,3-oxazol-2-yl)ethan-1-amine with hydrochloric acid to form the dihydrochloride salt.", "Starting Materials": [ "2-(5-methyl-1,3-oxazol-2-yl)ethan-1-amine", "Hydrochloric acid" ], "Reaction": [ "To a solution of 2-(5-methyl-1,3-oxazol-2-yl)ethan-1-amine in water, add hydrochloric acid dropwise with stirring.", "Continue stirring the mixture for 1 hour at room temperature.", "Filter the resulting solid and wash with water.", "Dry the solid under vacuum to obtain 2-(5-methyl-1,3-oxazol-2-yl)ethan-1-amine dihydrochloride." ] }

CAS No.

2731010-16-3

Molecular Formula

C6H12Cl2N2O

Molecular Weight

199.1

Purity

95

Origin of Product

United States

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